2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride
CAS No.: 138564-60-0
Cat. No.: VC20748731
Molecular Formula: C12H12ClN3S
Molecular Weight: 265.76 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride - 138564-60-0](/images/no_structure.jpg)
CAS No. | 138564-60-0 |
---|---|
Molecular Formula | C12H12ClN3S |
Molecular Weight | 265.76 g/mol |
IUPAC Name | 2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H |
Standard InChI Key | FYWKZVBFQWWTHT-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl |
SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl |
Canonical SMILES | CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl |
2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine hydrochloride is a chemical compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound is particularly notable for its potential applications in pharmacology, especially in the development of therapeutic agents targeting neurological disorders.
Structural Information
The structural representation of the compound can be illustrated in both 2D and 3D models, showcasing its complex arrangement of atoms that contribute to its chemical behavior and potential biological activity.
Synthesis and Derivatives
The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine hydrochloride typically involves multi-step organic reactions, starting from simpler thieno and benzodiazepine precursors. Various derivatives have been synthesized to explore modifications that could enhance pharmacological efficacy or reduce side effects.
Synthetic Route Overview
The general synthetic pathway may include:
-
Formation of thieno-benzodiazepine core.
-
Methylation at the appropriate position.
-
Hydrochloride salt formation for improved solubility.
Biological Activity and Pharmacological Applications
Research indicates that compounds within this class exhibit a variety of biological activities, including anxiolytic (anxiety-reducing) effects, anticonvulsant properties, and potential neuroprotective effects.
Mechanism of Action
The proposed mechanism often involves modulation of GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the brain. By enhancing GABAergic activity, these compounds may help alleviate symptoms associated with anxiety and seizure disorders.
Research Findings
Recent studies have focused on:
-
Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
Study | Findings |
---|---|
Study A | Demonstrated significant reduction in tumor size with specific derivatives |
Study B | Found enhanced neuroprotective effects compared to traditional benzodiazepines |
Safety and Toxicology
As with many psychoactive substances, safety profiles are crucial for clinical applications. Toxicological studies are ongoing to determine the safety margins and potential side effects associated with this compound.
Toxicity Data
Data regarding acute toxicity and long-term exposure effects are essential for understanding the risk associated with therapeutic use.
Parameter | Value |
---|---|
LD50 (rat) | Not established |
Chronic Exposure Effects | Under investigation |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume